(-Desmethyl-Rolipram

描述

(-Desmethyl-Rolipram: is a chemical compound that is structurally related to Rolipram, a well-known phosphodiesterase-4 (PDE4) inhibitor. This compound is of interest due to its potential pharmacological properties and its role in scientific research, particularly in the study of PDE4 inhibitors and their effects on various biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-Desmethyl-Rolipram typically involves the demethylation of Rolipram. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require careful control of temperature and solvent choice to ensure the selective removal of the methyl group without affecting other parts of the molecule.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired compound in a form suitable for further use or study.

化学反应分析

Types of Reactions: (-Desmethyl-Rolipram can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

科学研究应用

Psychiatric Disorders

- Antidepressant Effects : Research indicates that (-Desmethyl-Rolipram may exhibit antidepressant-like effects by enhancing cAMP signaling pathways. In animal models, it has been shown to improve symptoms of depression and anxiety by modulating neurotransmitter systems and reducing neuroinflammation .

- Cognitive Enhancement : Studies have demonstrated that this compound can improve memory retention and learning in models of cognitive decline, such as Alzheimer’s disease. It appears to mitigate cognitive deficits by reducing amyloid-beta pathology and tau phosphorylation .

Neurological Disorders

- Neuroprotection : In models of ischemic injury and spinal cord injury, this compound has shown potential neuroprotective effects by activating the cAMP/AMPK/SIRT1 pathway. This activation helps in cellular survival and reduces apoptosis in neuronal cells .

- Treatment of Alzheimer's Disease : The compound has been explored for its ability to alleviate symptoms associated with Alzheimer’s disease by enhancing synaptic plasticity and reducing neuroinflammation .

Metabolic Disorders

- Obesity and Metabolic Syndrome : Research indicates that this compound can counteract diet-induced obesity by improving metabolic function and reducing adipose tissue inflammation. It enhances the phosphorylation of AMPK, which plays a crucial role in energy metabolism .

- Diabetes Management : The compound's ability to modulate insulin sensitivity through cAMP signaling pathways positions it as a potential therapeutic agent for managing type 2 diabetes .

Data Tables

Case Studies

- Cognitive Deficits in Alzheimer’s Disease :

- Depression-Like Behavior :

- Obesity Models :

作用机制

Molecular Targets and Pathways: (-Desmethyl-Rolipram exerts its effects by inhibiting the enzyme phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various signaling pathways. The increased cAMP levels can result in anti-inflammatory and antidepressant effects, making PDE4 inhibitors potential therapeutic agents for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and depression.

相似化合物的比较

Rolipram: The parent compound, known for its potent PDE4 inhibitory activity.

Cilomilast: Another PDE4 inhibitor with similar pharmacological properties.

Roflumilast: A PDE4 inhibitor used in the treatment of COPD.

Uniqueness: (-Desmethyl-Rolipram is unique in its structural modification, which provides insights into the role of the methyl group in the activity of PDE4 inhibitors. This compound helps in understanding how small structural changes can impact the biological activity and therapeutic potential of PDE4 inhibitors.

生物活性

(-Desmethyl-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia and depression. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

PDE4 is an enzyme that regulates intracellular levels of cAMP, a crucial second messenger involved in numerous signaling pathways. By inhibiting PDE4, this compound increases cAMP levels, which can enhance neurotransmitter signaling and improve cognitive functions. The inhibition of PDE4 has been linked to several behavioral effects similar to traditional antipsychotics but through different mechanisms that do not involve direct antagonism of neurotransmitter receptors .

Biological Activity and Pharmacodynamics

The biological activity of this compound has been characterized in various studies. Below is a summary table detailing its effects on different biological parameters:

Study 1: Cognitive Enhancement

A study investigated the effects of rolipram on cognitive performance using the novel object recognition task (NORT). Results indicated that rolipram significantly reversed time-induced memory deficits in hypertensive rats, demonstrating its potential for cognitive enhancement through PDE4 inhibition .

Study 2: Behavioral Effects

In another study, varying doses of rolipram were administered to C57BL/6 mice to assess its impact on prepulse inhibition (PPI), a measure often used to evaluate sensorimotor gating. The findings revealed that rolipram increased PPI in a dose-dependent manner, suggesting its efficacy in modulating cognitive functions and potentially alleviating symptoms associated with schizophrenia .

Study 3: Neuroprotection

Research focused on the neuroprotective effects of rolipram in models of neurodegeneration indicated that PDE4 inhibitors could mitigate neuronal damage and promote survival under stress conditions. This suggests that this compound may have therapeutic applications beyond psychiatric disorders, potentially benefiting conditions like Alzheimer's disease .

属性

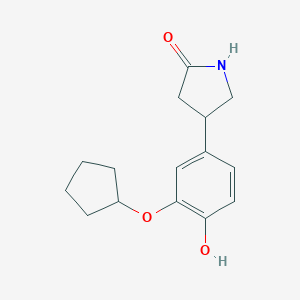

IUPAC Name |

4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXDMOACSRAMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。